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2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane

Flavor Chemistry Quality Control Regulatory Compliance

2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane (CAS 101517-87-7) is a heterocyclic organic compound belonging to the 1,3,5-dithiazinane class, characterized by a six-membered saturated ring containing one nitrogen and two sulfur atoms. It possesses the molecular formula C9H19NS2 and a molecular weight of 205.38 g/mol.

Molecular Formula C9H19NS2
Molecular Weight 205.4 g/mol
CAS No. 101517-87-7
Cat. No. B010559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane
CAS101517-87-7
Molecular FormulaC9H19NS2
Molecular Weight205.4 g/mol
Structural Identifiers
SMILESCC1NC(SC(S1)CC(C)C)C
InChIInChI=1S/C9H19NS2/c1-6(2)5-9-11-7(3)10-8(4)12-9/h6-10H,5H2,1-4H3
InChIKeyFVPPILNIVWRBNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in propylene glycol, triacetin
Miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane (CAS 101517-87-7): Procurement-Grade Specification and Class Identification


2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane (CAS 101517-87-7) is a heterocyclic organic compound belonging to the 1,3,5-dithiazinane class, characterized by a six-membered saturated ring containing one nitrogen and two sulfur atoms [1]. It possesses the molecular formula C9H19NS2 and a molecular weight of 205.38 g/mol . Procured commercially for flavor applications, this substance is typically supplied as a mixture of two isomers: 2-isobutyl-4,6-dimethyldihydro-1,3,5-dithiazine and 4-isobutyl-2,6-dimethyldihydro-1,3,5-dithiazine, and is recognized under the FEMA number 3781 and JECFA number 1046 [2]. Its documented odor profile is characterized as roasted, cocoa, and peanut, aligning with its use in nutty flavor formulations [3].

Why Generic Substitution Fails: Critical Isomeric and Functional Differences of 2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane


Substituting 2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane with a closely related 1,3,5-dithiazinane analog is not scientifically straightforward due to significant differences in isomer composition, physical properties, and functional organoleptic profiles. Unlike single-entity chemicals, this compound is a specific regioisomeric mixture mandated by official specifications (e.g., JECFA, EFSA) to contain approximately 64% 2-isobutyl-4,6-dimethyl and 18% 4-isobutyl-2,6-dimethyl isomers [1]. This precise ratio is critical for delivering its unique roasted, cocoa, and peanut odor profile, which differs markedly from the meaty, smoky, or generic roasted notes of other homologs . Furthermore, key physicochemical properties, such as boiling point and refractive index, are distinct and verifiable, meaning an alternative compound would not meet the established purity and performance specifications for flavor formulations . Procurement based on class alone risks using a material with an entirely different sensory impact and non-compliant composition.

2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane: Verifiable Quantitative Differentiation Guide for Sourcing


Specified Isomeric Ratio as a Unique Quality Attribute

In contrast to single-entity compounds like 2,4,6-trimethyl-1,3,5-dithiazinane (Thialdine), commercial 2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane is defined as a specific mixture of regioisomers. The JECFA and EFSA specifications mandate a minimum combined assay of 82% with a defined ratio: at least 64% must be 2-isobutyl-4,6-dimethyl-1,3,5-dithiazinane and 18% 4-isobutyl-2,6-dimethyl-1,3,5-dithiazinane [1]. Other known secondary components are also specified, including 2,4,6-trimethyl-1,3,5-dithiazine, which itself has a different organoleptic profile . This is a critical differentiator for procurement, as it directly defines the accepted chemical entity for flavor applications.

Flavor Chemistry Quality Control Regulatory Compliance

Distinct Organoleptic Profile: Roasted Cocoa/Peanut vs. Meaty/Smoky Notes

The sensory output of 2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane is precisely documented as 'roasted, cocoa, peanut odour' [1]. This profile is notably different from other 1,3,5-dithiazinanes used in flavor applications. For instance, 'Bacon dithiazine' (2,4,6-Tris(2-methylpropyl)-1,3,5-dithiazinane) is characterized by 'meaty, smoked bacon' notes , while 2,4,6-trimethyl-1,3,5-dithiazinane is associated with a 'roasted, meaty' or 'chicken' aroma [2]. This demonstrates that the alkyl substitution pattern (a single isobutyl group vs. multiple isobutyl or methyl groups) on the dithiazinane ring dictates the perceived odor type. Substitution will lead to an undesired flavor outcome in formulations targeting nutty or cocoa profiles.

Flavor Science Sensory Analysis Food Technology

Key Physicochemical Differentiation for Formulation and Handling

Physical properties such as boiling point are critical for processing and formulation stability. 2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane exhibits a predicted boiling point of 302.9±22.0 °C at 760 mmHg . This is significantly higher than the boiling point of its simpler structural analog, 2,4,6-trimethyl-1,3,5-dithiazinane, which is predicted to be 260.7±20.0 °C at 760 mmHg [1]. This ~42 °C difference in predicted boiling point underscores how the substitution of a larger isobutyl group for a methyl group dramatically alters the compound's volatility and thermal behavior.

Physical Chemistry Formulation Science Process Engineering

Regulatory and Identity Distinction via Distinct FEMA and JECFA Numbers

2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane is assigned the unique identifier FEMA 3781 and JECFA 1046 [1]. These numbers are not shared by other 1,3,5-dithiazinanes. For example, the related flavor compound 2,4,6-trimethyl-1,3,5-dithiazinane (Thialdine) is assigned FEMA 4018 [2]. This distinction is absolute and verifiable, signifying that each compound has undergone separate and specific safety evaluations by expert panels (e.g., FEMA GRAS program, WHO/FAO JECFA).

Food Law Regulatory Science Flavor Ingredient Identity

Validated Application Scenarios for 2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane


Formulation of Nutty Flavor Compositions for Confections and Baked Goods

This compound is the direct choice when a food technologist or flavorist requires a defined, commercially accepted, 'roasted, cocoa, peanut' note. Its specific isomeric composition, as mandated by JECFA and EFSA specifications, ensures a consistent sensory profile [1]. Substituting with Thialdine (FEMA 4018) or Bacon dithiazine would fundamentally change the flavor outcome to a meaty or smoky profile, which is undesirable in nutty or chocolate applications . Its regulatory identity (FEMA 3781) further ensures compliance in commercial formulations intended for these flavor profiles [2].

Quality Control Standard for Flavor Ingredient Procurement

For procurement and analytical chemistry departments, this compound serves as a specific reference material for verifying the identity and purity of incoming flavor ingredient shipments. Quality control must rely on the documented physicochemical properties, such as a refractive index of 1.488-1.492 and a specific gravity of 0.961-0.967 [1]. The compositional requirement (≥64% 2-isobutyl-4,6-dimethyl isomer) is a critical pass/fail criterion [1]. Using a generic '1,3,5-dithiazinane' as a reference standard would be scientifically invalid due to the lack of equivalence in these key metrics, leading to incorrect batch release decisions.

Investigating Structure-Odor Relationships in 1,3,5-Dithiazinanes

In flavor chemistry research, this specific molecule is a valuable tool for probing structure-odor relationships (SOR) within the 1,3,5-dithiazinane scaffold. The presence of a single isobutyl group at the C2 position, combined with two methyl groups at C4 and C6, imparts a 'roasted, cocoa, peanut' odor [1]. This is a verifiable data point that contrasts with the 'meaty, smoked bacon' odor of a more substituted analog (2,4,6-tris(2-methylpropyl)-1,3,5-dithiazinane) and the 'roasted, meaty' odor of the unsubstituted analog (2,4,6-trimethyl-1,3,5-dithiazinane) . These three compounds form a logical panel for systematic sensory analysis to understand how alkyl substitution directs odor perception.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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